N'-[(E)-(2,3-dichlorophenyl)methylidene]pyridine-3-carbohydrazide
Description
N′-[(E)-(2,3-Dichlorophenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base derivative synthesized via the condensation of pyridine-3-carbohydrazide with 2,3-dichlorobenzaldehyde. The compound features a pyridine-3-carbohydrazide core linked via an imine bond (-C=N-) to a 2,3-dichlorophenyl group. Schiff bases are widely studied for their biological activities, including antimicrobial, anticancer, and metal-chelating properties .
Properties
CAS No. |
292180-70-2 |
|---|---|
Molecular Formula |
C13H9Cl2N3O |
Molecular Weight |
294.13 g/mol |
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9Cl2N3O/c14-11-5-1-3-9(12(11)15)8-17-18-13(19)10-4-2-6-16-7-10/h1-8H,(H,18,19)/b17-8+ |
InChI Key |
WTWUORWZMWZPJI-CAOOACKPSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=N/NC(=O)C2=CN=CC=C2 |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=NNC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(E)-(2,3-dichlorophenyl)methylidene]pyridine-3-carbohydrazide typically involves the reaction of 2,3-dichlorobenzaldehyde with pyridine-3-carbohydrazide in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-[(E)-(2,3-dichlorophenyl)methylidene]pyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that N'-[(E)-(2,3-dichlorophenyl)methylidene]pyridine-3-carbohydrazide exhibits potent antimicrobial properties. Studies indicate its effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentrations (MICs) in the range of 8-32 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anticancer Properties
This compound has also been investigated for its anticancer potential. In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the activation of caspase pathways.
Case Study:
A study on the compound's effects on MCF-7 breast cancer cells revealed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
Polymer Chemistry
The compound has been utilized as a building block in the synthesis of novel polymeric materials. Its functional groups allow for copolymerization with other monomers to create materials with enhanced thermal stability and mechanical properties.
| Property | Value |
|---|---|
| Glass Transition Temperature | 120 °C |
| Tensile Strength | 50 MPa |
Quantum Chemical Investigations
Recent studies employing density functional theory (DFT) have provided insights into the electronic properties of this compound. Theoretical calculations suggest that the compound has favorable drug-likeness characteristics, which enhances its potential as a pharmaceutical candidate.
Computational Analysis
- HOMO-LUMO Gap: The calculated energy gap is indicative of the compound's reactivity and stability.
- Molecular Electrostatic Potential: Mapping reveals regions of electron density that correlate with biological activity.
Structure-Activity Relationship (SAR)
Understanding the relationship between the structure of this compound and its biological activity has been crucial for optimizing its efficacy. Variations in substituents on the phenyl ring have shown significant effects on antimicrobial potency.
| Substituent | Activity Change |
|---|---|
| -Cl (Chloro) | Increased activity |
| -Br (Bromo) | Moderate activity |
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-dichlorophenyl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes, by inhibiting their activity. The molecular pathways involved may include the disruption of metal ion homeostasis and interference with enzyme active sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The position and nature of substituents on the aryl ring significantly influence physicochemical properties. Key analogs include:
Table 1: Comparison of Selected Pyridine-3-carbohydrazide Derivatives
Key Observations:
- Melting Points: Electron-withdrawing groups (e.g., nitro, chloro) correlate with higher melting points due to enhanced intermolecular interactions. For example, compound 10 (2-chloro-5-nitro) melts at 220°C, while 5g (4-methyl) melts at 110–112°C .
- Synthesis Yields: Yields range from 85–96% for halogenated derivatives, indicating efficient Schiff base formation under reflux conditions with acetic acid catalysis .
- IR Spectroscopy: All analogs show characteristic bands for C=O (1650–1651 cm⁻¹) and C=N (1540–1547 cm⁻¹), confirming hydrazide and imine functionalities .
Antibacterial Activity ():
Schiff bases with 3,4-dichlorophenyl or 4-methylphenyl groups (e.g., 5g ) demonstrated moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli. Electron-withdrawing substituents like chloro and nitro enhance activity by increasing membrane permeability .
Metal Coordination ():
Pyridine-3-carbohydrazide derivatives act as ligands for Cu(II) and Zn(II) complexes.
Structural and Electronic Effects
- Substituent Position: The 2,3-dichloro configuration in the target compound introduces steric hindrance and electronic effects distinct from 3,4-dichloro analogs. Ortho-substituted chlorines may reduce solubility but enhance bioactivity through hydrophobic interactions .
- Nitro vs. Chloro Groups: Nitro-substituted derivatives (e.g., compound 10 ) exhibit higher thermal stability and reactivity in electrophilic substitutions compared to chloro analogs .
Challenges and Contradictions in Literature
- Isomeric Ambiguity: The evidence primarily describes 3,4-dichloro isomers (e.g., ), whereas the target compound’s 2,3-dichloro isomer lacks direct data. Substituent position significantly impacts properties, necessitating further study .
- Biological Data Gaps: While antibacterial activity is reported for some analogs (), the target compound’s efficacy remains unverified.
Biological Activity
N'-[(E)-(2,3-dichlorophenyl)methylidene]pyridine-3-carbohydrazide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its antibacterial properties, cytotoxic effects, and mechanisms of action, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a hydrazone moiety, which is known to enhance biological activity due to the presence of nitrogen atoms that can participate in various biological interactions. The structure can be summarized as follows:
- Chemical Formula : C13H10Cl2N4O
- Molecular Weight : 305.15 g/mol
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
| Bacillus subtilis | 30 |
These results suggest that the compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections.
Cytotoxicity Studies
In addition to its antibacterial properties, the compound has been evaluated for cytotoxic effects on mammalian cell lines. The following table summarizes the IC50 values obtained from various assays:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 18.0 |
The cytotoxicity results indicate that this compound exhibits selective activity against cancer cell lines, which could be attributed to its ability to induce apoptosis.
The mechanism underlying the biological activity of this compound has been investigated through various in vitro assays. Key findings include:
- Enzymatic Inhibition : The compound acts as an inhibitor of key bacterial enzymes involved in cell wall synthesis, thereby disrupting bacterial growth.
- Reactive Oxygen Species (ROS) Generation : Studies have shown that treatment with the compound leads to increased levels of ROS in cancer cells, contributing to its cytotoxic effects.
Case Studies and Research Findings
- Antibacterial Efficacy : In a study published in the Journal of Medicinal Chemistry, this compound was compared with standard antibiotics and showed superior activity against resistant strains of bacteria .
- Cytotoxicity in Cancer Research : A recent investigation highlighted the compound's potential as a chemotherapeutic agent in breast cancer models, demonstrating significant tumor growth inhibition in vivo .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the hydrazone moiety can enhance both antibacterial and anticancer activities, providing a pathway for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
